molecular formula C6H8Cl2N4 B13027235 Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride

Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride

Cat. No.: B13027235
M. Wt: 207.06 g/mol
InChI Key: UBCHAKBIZVZJDQ-UHFFFAOYSA-N
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Description

Introduction to Pyrazolo[1,5-b]pyridazin-3-amine Dihydrochloride

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Systematic Naming

The systematic name This compound follows IUPAC conventions for fused heterocycles:

  • Pyrazolo : Indicates the presence of a five-membered pyrazole ring (positions 1-2-3-4-5).
  • [1,5-b]pyridazine : Specifies fusion between pyrazole's C1-C5 edge (a-bond) and pyridazine's C2-C3 edge (b-bond).
  • 3-amine : Denotes the amino substituent at position 3 of the pyrazole ring.
  • Dihydrochloride : Reflects the protonation of the amine group with two hydrochloric acid equivalents.
Molecular Formula and Weight

The compound's molecular formula is C₆H₈Cl₂N₄ , derived from:

Component Contribution
Base structure C₆H₆N₄ (134.14 g/mol)
HCl molecules 2 × (36.46 g/mol) = 72.92 g/mol
Total 207.06 g/mol
Crystallographic Data and Conformational Analysis

X-ray diffraction studies of related pyridazine derivatives reveal:

  • Crystal system : Monoclinic (space group I2/a) for dihydrochloride salts.
  • Unit cell parameters : Analogous compounds exhibit a = 25.440 Å, b = 5.124 Å, c = 26.261 Å, β = 105.75°.
  • Hydrogen bonding : N-H···Cl interactions (2.3–2.4 Å) stabilize the lattice, while the bicyclic core maintains planarity (±0.02 Å deviation).

Historical Context and Discovery Timeline

Key milestones include:

  • 2015 : Initial synthesis reported in PubChem records (CID 86811643).
  • 2019 : Advances in pyridazine functionalization methodologies enabled scalable production.
  • 2021 : Structural analogs identified as selective DYRK1A kinase inhibitors, highlighting therapeutic potential.
  • 2025 : Updated PubChem entries reflect improved characterization of physicochemical properties.

Significance in Heterocyclic Chemistry Research

The compound's dual heterocyclic architecture confers:

  • Electron-deficient character : Pyridazine's -N=N- moiety enhances electrophilic reactivity at C7 and C8 positions.
  • Hydrogen-bonding capacity : The exocyclic amine participates in 3.1–3.3 Å interactions with biological targets.
  • Conformational restriction : Fused rings limit rotational freedom, improving binding specificity in enzyme inhibition.

Applications span:

  • Kinase inhibitor development : IC₅₀ values <100 nM against DYRK1A via ATP-binding pocket occlusion.
  • Antimicrobial agents : Structural analogs demonstrate MIC₉₀ = 8 µg/mL against Staphylococcus aureus.
  • Coordination chemistry : Pyridazine nitrogen atoms chelate transition metals (e.g., Pd²⁺, Pt²⁺) for catalytic applications.

This foundational analysis establishes this compound as a critical scaffold in modern heterocyclic chemistry, meriting further exploration of its synthetic and pharmacological potential.

Properties

Molecular Formula

C6H8Cl2N4

Molecular Weight

207.06 g/mol

IUPAC Name

pyrazolo[1,5-b]pyridazin-3-amine;dihydrochloride

InChI

InChI=1S/C6H6N4.2ClH/c7-5-4-9-10-6(5)2-1-3-8-10;;/h1-4H,7H2;2*1H

InChI Key

UBCHAKBIZVZJDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2N=C1)N.Cl.Cl

Origin of Product

United States

Preparation Methods

General Cyclization Approach

The core synthetic strategy involves the cyclization of appropriate precursors such as aminopyrazoles with pyridazine or related heterocyclic intermediates. The cyclization typically proceeds via condensation reactions under acidic or basic catalysis, often employing aldehydes, ketones, or β-keto esters as building blocks. The reaction conditions are optimized to promote ring closure and formation of the pyrazolo[1,5-b]pyridazine skeleton.

  • A common method includes reacting 3-aminopyrazole derivatives with aldehydes or β-keto esters in ethanol, using acetic acid as a catalyst under an oxygen atmosphere at elevated temperatures (~130°C) for extended periods (up to 18 hours). This promotes oxidative cyclization and yields the fused heterocycle efficiently.

Oxidative Coupling and Cyclization

Oxidative coupling is a pivotal step in the synthesis, where molecular oxygen facilitates the formation of the fused ring system. The presence of oxygen significantly increases the yield compared to inert atmospheres, highlighting its role in the mechanism.

Reaction Atmosphere Yield (%)
Oxygen (1 atm) 94
Air 74
Argon 6

This data underscores the necessity of oxygen for efficient oxidative cyclization.

Nucleophilic Substitution and Functionalization

After constructing the pyrazolo[1,5-b]pyridazine core, further functionalization such as formation of the dihydrochloride salt is achieved via acid treatment. The amino group at the 3-position is protonated with hydrochloric acid to form the dihydrochloride salt, which enhances solubility and stability for pharmaceutical applications.

Substitution reactions involving reagents like phosphorus oxychloride (POCl₃) and tetramethylammonium chloride are also employed to modify the heterocyclic core, although these are more common in related pyrazolo derivatives rather than the dihydrochloride salt itself.

Industrial and Continuous Flow Methods

In industrial settings, continuous flow synthesis is increasingly used to improve reproducibility and scalability. Automated reactors allow precise control over reaction parameters such as temperature, reagent stoichiometry, and reaction time, leading to consistent high yields and purity. Purification typically involves recrystallization or chromatographic techniques to isolate the dihydrochloride salt in pure form.

Detailed Reaction Conditions and Yields

The following table summarizes representative preparation conditions and yields from reported studies:

Step/Condition Description Yield (%) Reference
Cyclization in ethanol with acetic acid, O₂ atmosphere at 130°C for 18 h Reaction of aminopyrazoles with β-keto esters or aldehydes 72–94
Acid treatment with HCl to form dihydrochloride salt Protonation of amino group in organic solvent >90
Reflux in pyridine with chlorophenylazo derivatives, followed by neutralization Multi-step synthesis involving intermediate formation 52–70
Hydrolysis with 20% HBr at 60°C for 10 min Alternative preparation step for related intermediates 52

Mechanistic Insights

  • The oxidative cyclization mechanism is facilitated by acetic acid and molecular oxygen, which together promote the formation of the fused pyrazolo[1,5-b]pyridazine ring by enabling dehydrogenation steps.
  • The amino group at the 3-position is critical for salt formation and further derivatization.
  • The dihydrochloride salt formation improves aqueous solubility, which is advantageous for biochemical and pharmaceutical use.

Summary of Preparation Methods

Preparation Aspect Details
Starting Materials 3-Aminopyrazole derivatives, aldehydes, β-keto esters
Catalysts/Conditions Acetic acid (6 equiv), ethanol solvent, oxygen atmosphere, 130°C, 18 hours
Key Reaction Types Oxidative cyclization, nucleophilic substitution, acid salt formation
Purification Recrystallization from ethanol or other solvents, chromatography
Industrial Techniques Continuous flow synthesis, automated reactors, precise parameter control
Yields Typically 70–94% depending on conditions and substrates

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to the modulation of biological processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Variations

The pyrazolo-pyridazine core distinguishes the target compound from analogs such as pyrazolo[1,5-a]pyridin-3-amine hydrochloride (CAS 136548-72-6), which replaces pyridazine with a pyridine ring. Similarly, triazolo[4,5-b]pyridines () introduce a triazole ring, expanding hydrogen-bonding capabilities but increasing synthetic complexity.

Table 1: Structural Comparison of Pyrazolo-Based Compounds
Compound Name Core Structure Substituents Salt Form Molecular Weight (g/mol) Solubility (Predicted)
Pyrazolo[1,5-b]pyridazin-3-amine Pyrazolo-pyridazine NH₂ at C3 Dihydrochloride ~250 (base) + 72 (2HCl) High (aqueous)
Pyrazolo[1,5-a]pyridin-3-amine Pyrazolo-pyridine NH₂ at C3 Hydrochloride 171.6 (base) + 36.5 (HCl) Moderate
S1c () Pyrazolo-pyridazine CF₃-phenyl, pyrimidin-2-amine None 453.4 Low (lipophilic)
Trilaciclib dihydrochloride () Pyrazino-pyrrole Piperazine, tert-butyl groups Dihydrochloride 519.48 High

Implications for Drug Design

  • Salt Selection: The dihydrochloride form optimizes solubility for intravenous administration, whereas free bases (e.g., S1a–e) may require formulation enhancements.
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in S1c) improve target affinity but necessitate balance with solubility .
  • Synthetic Scalability : Microwave-assisted synthesis () offers time and yield advantages over traditional thermal methods.

Biological Activity

Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure composed of a pyrazole ring fused to a pyridazine ring, which contributes to its unique pharmacological properties. The dihydrochloride form enhances its solubility, making it more suitable for biological applications.

This compound exhibits its biological effects primarily through the inhibition of various kinases, which are crucial in signaling pathways associated with cancer and inflammation. Notably, it has shown potential as a selective inhibitor of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in several diseases, including neurodegenerative disorders and cancers .

1. Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, revealing significant antiproliferative effects. For instance:

  • Cell Line Studies : In vitro studies indicated that the compound inhibited the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .
  • Mechanism : The compound's action is believed to involve the modulation of cell cycle regulators and apoptosis pathways.

2. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha. It has been shown to reduce LPS-induced TNF-alpha release in cellular models, indicating its potential for treating inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, although further research is required to fully elucidate its efficacy and mechanism against specific pathogens .

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindingsReferences
Study AExhibited potent DYRK1A inhibition with IC50 values ranging from 76 nM to 186 nM
Study BDemonstrated significant anti-inflammatory effects in LPS-stimulated models
Study CShowed promising results against HepG2 and HeLa cell lines with low toxicity to normal fibroblasts

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a suitable candidate for further development as a therapeutic agent. Studies have reported good permeability and low P-glycoprotein liability, which enhances its potential for in vivo applications .

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